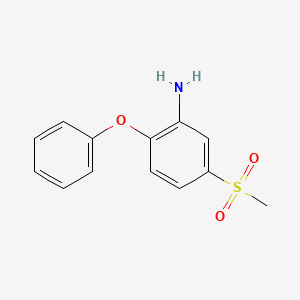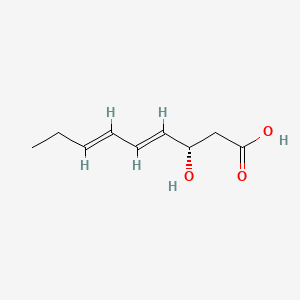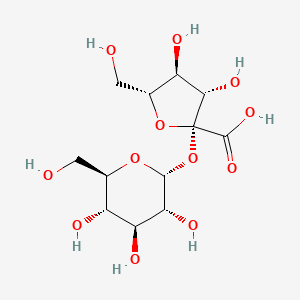
Dibromo Cotinine Hydrobromide Perbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo Cotinine Hydrobromide Perbromide is a complex organic compound with the molecular formula C10H10Br2N2O . Br3H and a molecular weight of 574.727 . It is a derivative of cotinine, a metabolite of nicotine, and is characterized by the presence of multiple bromine atoms. This compound is primarily used in research settings, particularly in the fields of neurology and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo Cotinine Hydrobromide Perbromide typically involves the bromination of cotinine. The process begins with the reaction of cotinine with bromine to form an intermediate, which is then further brominated to yield this compound . The reaction conditions often include the use of solvents such as dichloromethane and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
the principles of organic synthesis and bromination reactions would apply, with considerations for scalability, purity, and yield optimization .
Análisis De Reacciones Químicas
Types of Reactions
Dibromo Cotinine Hydrobromide Perbromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium hydrobromide perbromide (PHPB) and other brominating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycarbonyl compounds, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Dibromo Cotinine Hydrobromide Perbromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dibromo Cotinine Hydrobromide Perbromide involves its interaction with molecular targets through bromination. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of bromonium ions . These ions can then react with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context of the reaction and the presence of other reagents .
Comparación Con Compuestos Similares
Similar Compounds
Monobromomalononitrile: An efficient brominating agent used in organic synthesis.
Phenyltrimethylammonium Tribromide: Another brominating agent that avoids the direct use of molecular bromine.
Pyridinium Hydrobromide Perbromide: A well-known brominating and dehydrogenating agent.
Uniqueness
Dibromo Cotinine Hydrobromide Perbromide is unique due to its specific structure and the presence of multiple bromine atoms, which confer distinct chemical properties. Its use as a reference standard in neurochemical research and analytical chemistry highlights its importance in these fields .
Propiedades
Fórmula molecular |
C10H10Br5N2O- |
|---|---|
Peso molecular |
573.7 g/mol |
InChI |
InChI=1S/C10H10Br2N2O.Br3/c1-14-9(15)8(11)5-10(14,12)7-3-2-4-13-6-7;1-3-2/h2-4,6,8H,5H2,1H3;/q;-1 |
Clave InChI |
XVWWFCDCZQOMGP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(CC1(C2=CN=CC=C2)Br)Br.Br[Br-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


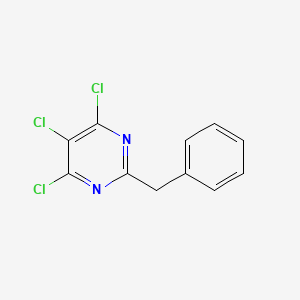
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
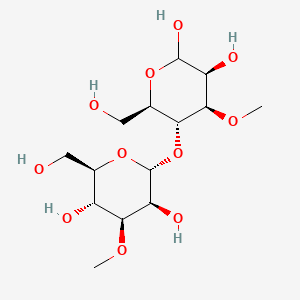
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
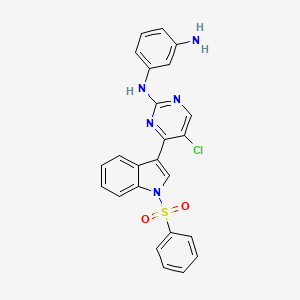
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
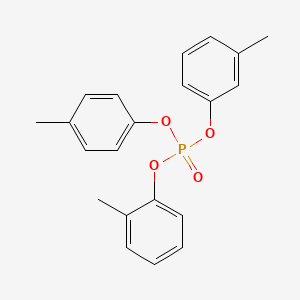
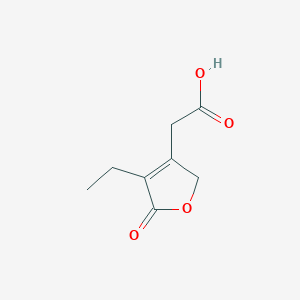
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
